molecular formula C6H4Cl2N2O2S B1322210 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 313339-35-4

4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B1322210
M. Wt: 239.08 g/mol
InChI Key: LUCAXEBLTQAMHS-UHFFFAOYSA-N
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Description

The compound 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds have been explored for their potential applications in medicinal chemistry, particularly due to their fungicidal and antimicrobial properties .

Synthesis Analysis

The synthesis of derivatives related to 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid involves several steps, including cyclocondensation reactions and substitutions. For instance, the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors to related pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, is achieved through reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate . Additionally, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have been synthesized, showcasing the versatility of related pyrimidine scaffolds in generating compounds with potential antimicrobial activity .

Molecular Structure Analysis

The molecular structure of related pyrimidine derivatives has been elucidated using various spectroscopic techniques, including 1H-NMR spectroscopy and NOESY experiments. For example, the tautomeric products of the Atwal-Biginelli cyclocondensation reaction have been determined unambiguously by these methods . The structural confirmation of other synthesized compounds, such as the thieno(2,3-d)pyrimidine derivatives, has also been achieved through 1H NMR spectral data and elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid and its derivatives is diverse, allowing for the preparation of a wide range of heterocyclic compounds. For instance, the reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines leads to the formation of acid amides . Similarly, the reactions of 6-methyl-4-oxo-4H-1-aza-5-oxa-2-thiaindene-3-carbonitrile with amines yield different isothiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The presence of the methylthio group and other substituents on the pyrimidine ring affects the compound's solubility, boiling point, and melting point. The antimicrobial activity screening of the synthesized compounds indicates that their biological activity is also significantly influenced by the nature of the substituents attached to the pyrimidine core .

Safety And Hazards

This compound is considered hazardous. It may form combustible dust concentrations in air and can cause severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2S/c1-13-6-9-3(7)2(5(11)12)4(8)10-6/h1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCAXEBLTQAMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622068
Record name 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid

CAS RN

313339-35-4
Record name 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine 11.93 g in tetrahydrofuran 350 ml is dropped a 1.6M solution of n-butyl lithium in hexane 73.7 ml over a period of 20 minutes on dry ice-acetone bath, and the mixture is stirred for 30 minutes. Thereto is added 4,6-dichloro-2-methylthiopyrimidine 10.00 g in tetrahydrofuran 50 ml over a period of 1 hour on a dry ice-acetone bath, followed by further one hour agitation. The reaction mixture is poured into dry ice and the mixture is stirred for 1.5 hours at room temperature. The reaction mixture is made acidic with 10% hydrochloric acid, diluted with water and extracted with ethyl acetate. The organic layer is washed, dried and condensed in vacuo. The resulting solid is triturated with hexane to give 4,6-dichloro-5-carboxy-2-methylthiopyrimidine as a brown crystalline powder, 10.42 g. mp 151-158° C. (decomposition)
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Synthesis routes and methods II

Procedure details

Methyl iodide can be added to a solution of 2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione and aqueous sodium hydroxide to provide 2-(methylthio)pyrimidine-4,6-diol. The reaction is typically performed in a solvent such as but not limited to ethanol, and may require the use of heat. Addition of phosphorus oxychloride to 2-(methylthio)pyrimidine-4,6-diol will provide 4,6-dichloro-2-(methylthio)pyrimidine. The reaction is typically done at elevated temperature without an additional solvent. 4,6-Dichloro-2-(methylthio)pyrimidine can be added to a mixture of diisopropylamine and n-butyl lithium, followed by the addition of dry carbon dioxide gas to provide 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid. The reaction is typically performed at reduced temperature in a solvent such as but not limited to tetrahydrofuran. A mixture of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid and thionyl chloride can be refluxed together and concentrated, followed by the addition of aqueous ammonia at reduced temperature in a solvent such as but not limited to tetrahydrofuran to provide 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide. A compound of formula (1A) wherein B, R2, R3, and m are as described herein, can be reacted with 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide in the presence of a base such as but not limited to N,N-diisopropylethylamine to provide compounds of formula (4). The reaction typically requires the use of heat and a solvent such as but not limited to 1,4-dioxane. Compounds of formula (5) can be prepared by reacting compounds of formula (4) with hydrazine hydrate. The reaction is typically performed at ambient temperature in a solvent such as but not limited to 1,4-dioxane. Methyl orthoformate can be reacted with compounds of formula (5) to provide compounds of formula (6). The reaction may require the use of heat. Compounds of formula (7), which are representative of the compounds of Formula (I), can be prepared by reacting compounds of formula (6) with an organozinc compound of formula (2A), wherein Z, A, R1, and n are as described herein and XA is a halide. The reaction typically involves the use of heat and a nickel or palladium catalyst such as but not limited to bis(triphenylphosphine)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0) in a solvent such as but not limited to N-methylpyrrolidone, tetrahydrofuran, or mixtures thereof.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
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4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
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4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
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4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 5
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 6
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid

Citations

For This Compound
5
Citations
I Araya, S Kanazawa, H Akita - Chemical and Pharmaceutical …, 2008 - jstage.jst.go.jp
A scaleable synthetic route is described to obtain 2-(4-acetylpiperadin-1-yl)-6-[3, 5-bis (trifluoromethyl)-phenylmethyl]-4-(2-methylphenyl)-6, 7, 8, 9-tetrahydro-5H-pyrimido [4, 5-b][1, 5] …
Number of citations: 2 www.jstage.jst.go.jp
M Mosrin, P Knochel - Chemistry–A European Journal, 2009 - Wiley Online Library
Efficient zincation and magnesiation of chlorinated pyrimidines can be performed at convenient temperatures (eg, 25 and 55 C) by using TMPMgCl⋅LiCl and TMP 2 Zn⋅2 MgCl 2 ⋅2 …
T Afrough, H Eshghi - Monatshefte für Chemie-Chemical Monthly, 2021 - Springer
An efficient two-steps strategy for the regioselective synthesis of the benzo[f]pyrimido[4,5-b][1,5]oxazocine as a novel tricyclic system has been developed via inter- and intramolecular …
Number of citations: 2 link.springer.com
S Seto, A Tanioka, M Ikeda, S Izawa - Bioorganic & medicinal chemistry, 2005 - Elsevier
A series of novel bicyclic pyrimidine derivatives was prepared as part of a search for NK 1 antagonist aimed at the treatment of urinary incontinence. Among them, 3g, a pyrimido[4,5-b][1,…
Number of citations: 42 www.sciencedirect.com
S Seto, J Asano - Bioorganic & medicinal chemistry, 2007 - Elsevier
This study aimed to identify the crucial structural features of 2-substituted 8-methylpyrimido[4,5-b][1,5]oxazocine derivatives. Axially chiral 8-methylpyrimido[4,5-b][1,5]oxazocines …
Number of citations: 12 www.sciencedirect.com

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